molecular formula C9H16ClF2NO3 B1651322 Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride CAS No. 1258639-20-1

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride

Cat. No.: B1651322
CAS No.: 1258639-20-1
M. Wt: 259.68
InChI Key: HICGMPDLABCCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using suitable reagents.

    Incorporation of the Difluoroacetate Moiety: The difluoroacetate group can be introduced through a nucleophilic substitution reaction using ethyl difluoroacetate as a reagent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The difluoroacetate moiety can be reduced to form a difluoroethyl group.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a difluoroethyl derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It serves as a tool compound for studying the biological activity of piperidine derivatives.

    Chemical Biology: It is used in the development of chemical probes for investigating biological pathways.

    Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring and hydroxyl group are key functional groups that enable binding to target proteins or enzymes. The difluoroacetate moiety may enhance the compound’s stability and bioavailability. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    4-Hydroxypiperidine: A piperidine derivative with a hydroxyl group at the 4-position.

    Ethyl Difluoroacetate: An ester containing a difluoroacetate moiety.

Uniqueness

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride is unique due to the combination of the piperidine ring, hydroxyl group, and difluoroacetate moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler piperidine derivatives or other related compounds.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3.ClH/c1-2-15-7(13)9(10,11)8(14)3-5-12-6-4-8;/h12,14H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICGMPDLABCCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258639-20-1
Record name 4-Piperidineacetic acid, α,α-difluoro-4-hydroxy-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258639-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride
Reactant of Route 2
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride
Reactant of Route 3
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride
Reactant of Route 4
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride
Reactant of Route 5
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.